molecular formula C5H8FN B3104111 3-Fluorobicyclo[1.1.1]pentan-1-amine CAS No. 146038-60-0

3-Fluorobicyclo[1.1.1]pentan-1-amine

Cat. No. B3104111
CAS RN: 146038-60-0
M. Wt: 101.12 g/mol
InChI Key: ZGOLNZFXRMRVJY-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentan-1-amine is a chemical compound that has been the subject of recent research . It is a novel chemical space heavily relied on in medicinal chemistry . It is also known as this compound hydrochloride .


Synthesis Analysis

The synthesis of this compound is achieved by employing radical fluorination . This method allows for the expedient synthesis of the compound .


Molecular Structure Analysis

The molecular formula of this compound hydrochloride is CHClFN . Its average mass is 137.583 Da and its monoisotopic mass is 137.040756 Da .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is radical fluorination . This reaction is crucial in the creation of this compound .


Physical And Chemical Properties Analysis

The physical form of this compound hydrochloride is solid . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine has been achieved through a radical fluorination process. This approach offers a novel and efficient pathway to produce this compound, highlighting its potential in medicinal chemistry (Goh & Adsool, 2015).
  • Another method involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, which provides an alternative and scalable synthesis route (Goh et al., 2014).

Bioisostere Applications

  • Bicyclo[1.1.1]pentanes, including derivatives like this compound, are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. They are utilized in drug design for their ability to enhance solubility, permeability, and metabolic stability of pharmaceutical compounds (Hughes et al., 2019).

Medicinal Chemistry

  • In medicinal chemistry, this compound serves as a key building block. Its unique structure enables the design of novel drugs with improved biopharmaceutical properties, such as enhanced permeability and solubility (Stepan et al., 2012).

Chemical Properties and Reactions

  • Studies have explored the nucleophilic substitution reactions involving derivatives of this compound, providing insights into the structural and reactive properties of these compounds (Adcock & Gakh, 1992).
  • The photochemical conversion of bicyclo[1.1.1]pentan-1-amines, including fluorinated derivatives, into polysubstituted bicyclo[3.1.1]heptan-1-amines demonstrates the versatility of these compounds in synthesizing complex molecular structures (Harmata et al., 2021).

Safety and Hazards

The safety information available for 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride indicates that it should be handled with care. It is recommended to avoid breathing dust, mist, or spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c6-4-1-5(7,2-4)3-4/h1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOLNZFXRMRVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobicyclo[1.1.1]pentan-1-amine
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3-Fluorobicyclo[1.1.1]pentan-1-amine
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Reactant of Route 5
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Reactant of Route 6
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